molecular formula C21H23NO3 B2883647 3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide CAS No. 840526-88-7

3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide

Cat. No.: B2883647
CAS No.: 840526-88-7
M. Wt: 337.419
InChI Key: BCHAIBKMOIIFTL-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide, also known as O-1918, is a synthetic compound that has recently gained attention for its potential therapeutic applications. It belongs to the class of compounds known as cannabimimetics, which are compounds that mimic the effects of cannabinoids, the active compounds found in marijuana. O-1918 has been shown to have a variety of effects on the body, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Enzymatic Polymerization for Polycondensation Polymers

Research highlights the significance of enzymatic polymerization as a preferable alternative to chemically-catalyzed processes for producing polycondensation polymers, such as aliphatic polyesters, polyamides, and polyesteramides. This method offers advantages like mild reaction conditions, high enzyme selectivity, and improved end product quality. Enzymatic routes have been explored for homo- and copolymerization of monomers, focusing on biodegradability derived from bio-based monomers (Douka et al., 2017).

Stereochemistry in Pharmacology

The stereochemistry of certain compounds, including their structural analogs, is critical in developing pharmacological agents. This research emphasizes the design, synthesis, and biological activity exploration of enantiomerically pure compounds, showing the direct relationship between stereocenters' configuration and their biological properties (Veinberg et al., 2015).

Chemistry and Biochemistry of Acrylamide

A comprehensive review on acrylamide's chemistry, biochemistry, and safety, including its formation in food processing and potential health effects. This paper covers aspects like nonfood and food sources, exposure, mechanism of formation, and risk assessment (Friedman, 2003).

Degradation of Polymers by Esters

Research on the development of pathways for the degradation of polymer wastes by esters of H-phosphonic and phosphoric acids is presented. This work shows the effectiveness of these esters as degrading agents for polymers like polyurethanes, polycarbonates, and polyamides, highlighting the potential for recycling and reducing environmental impact (Mitova et al., 2013).

Advanced Oxidation Processes for Degradation of Acetaminophen

This study reviews the use of advanced oxidation processes (AOPs) for treating acetaminophen in water, emphasizing kinetics, mechanisms, by-products, and degradation pathways. The importance of understanding these processes is highlighted for enhancing the degradation efficiency and reducing environmental impact (Qutob et al., 2022).

Properties

IUPAC Name

(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-15(2)13-17-5-3-16(4-6-17)7-10-21(23)22-18-8-9-19-20(14-18)25-12-11-24-19/h3-10,14-15H,11-13H2,1-2H3,(H,22,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHAIBKMOIIFTL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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